Nolpitantium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ce composé inhibe puissamment, sélectivement et de manière compétitive la liaison de la substance P aux récepteurs de la neurokinine-1 dans diverses espèces animales, y compris les humains . Il a montré un potentiel significatif dans la modulation des réponses inflammatoires et le remodelage des voies respiratoires dans des études précliniques .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le nolpitantium est synthétisé par une série de réactions organiques impliquant la formation d'un cycle pipéridine et une fonctionnalisation ultérieure. Les étapes clés comprennent :

Formation du cycle pipéridine : Ceci implique la cyclisation de précurseurs appropriés dans des conditions contrôlées.

Fonctionnalisation : Le cycle pipéridine est ensuite fonctionnalisé avec divers substituants pour obtenir la structure chimique souhaitée.

Méthodes de production industrielle : La production industrielle de this compound implique une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement élevé et une pureté élevée. Le processus comprend généralement :

Traitement par lots : De grands réacteurs sont utilisés pour effectuer les réactions par lots.

Analyse Des Réactions Chimiques

Receptor Antagonism and Mechanism of Action

Nolpitantium inhibits the binding of substance P (SP) to the tachykinin NK₁ receptor, blocking downstream signaling pathways involved in neurogenic inflammation. Key findings include:

-

Inhibition of Histamine-Induced Microvascular Leakage : In guinea pig models, this compound abolished histamine-induced airway microvascular leakage by antagonizing NK₁ receptors. This effect was absent in experiments using NK₂ or NK₃ receptor ligands, highlighting its specificity .

-

Interaction with Neuropeptides : this compound prevents SP-mediated mast cell degranulation, reducing histamine release and subsequent vasodilation .

Key Observations:

-

This compound’s efficacy depends on receptor saturation kinetics , with optimal inhibition achieved at micromolar concentrations .

-

Co-administration with H₁ antagonists (e.g., chlorpheniramine) enhances anti-inflammatory effects, suggesting synergistic pathways .

Synthetic Routes and Byproducts

Applications De Recherche Scientifique

Nolpitantium has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the neurokinin-1 receptor and its interactions with substance P.

Biology: Investigated for its role in modulating inflammatory responses and neuronal signaling.

Medicine: Explored for its potential therapeutic effects in conditions such as colitis, bronchoconstriction, and pain management.

Industry: Utilized in the development of new drugs targeting the neurokinin-1 receptor

Mécanisme D'action

Nolpitantium exerts its effects by selectively binding to and inhibiting the neurokinin-1 receptor. This receptor is widely distributed in the central and peripheral nervous systems and is activated by the neuropeptide substance P. By blocking the binding of substance P, this compound prevents the downstream signaling pathways that lead to inflammation, pain, and other physiological responses .

Comparaison Avec Des Composés Similaires

Le nolpitantium est unique par sa forte sélectivité et sa puissance en tant qu'antagoniste du récepteur de la neurokinine-1. Les composés similaires comprennent :

Apépritant : Un autre antagoniste du récepteur de la neurokinine-1 utilisé principalement comme antiémétique.

Netupitant : Un antagoniste du récepteur de la neurokinine-1 utilisé en association avec d'autres médicaments pour prévenir les nausées et les vomissements induits par la chimiothérapie

Comparé à ces composés, le this compound a montré une sélectivité et une puissance supérieures dans des études précliniques, ce qui en fait un outil précieux pour la recherche et les applications thérapeutiques potentielles .

Activité Biologique

Nolpitantium, a neurokinin-1 (NK1) receptor antagonist, has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, including receptor interactions, efficacy in various models, and relevant case studies.

Overview of this compound

This compound (chemical name: SR140333) is primarily known for its antagonistic effects on the NK1 receptor, which is implicated in pain modulation, stress response, and various neurogenic inflammatory processes. Understanding its biological activity is essential for evaluating its therapeutic potential.

Receptor Interaction Profile

This compound exhibits high affinity for the NK1 receptor compared to other tachykinin receptors. The inhibition constants (Ki) for this compound are significantly lower at the NK1 receptor than at NK2 and NK3 receptors, indicating its selectivity:

| Receptor | Species | Ki (nM) |

|---|---|---|

| NK1 | Rat | 0.027 |

| NK1 | Pig | 0.039 |

| NK1 | Human | 0.019 |

| NK2 | Various | >1000 |

| NK3 | Various | 500 |

These values suggest that this compound can effectively block NK1 receptor-mediated signaling with minimal off-target effects on NK2 and NK3 receptors .

This compound's mechanism involves competitive inhibition of substance P (SP) binding to the NK1 receptor. In vitro studies show that this compound can significantly reduce calcium mobilization induced by SP in human cells, highlighting its role as a functional antagonist .

Efficacy in Animal Models

Research has demonstrated the efficacy of this compound in various animal models:

- Pain Models : In gerbil foot tap (GFT) tests, this compound administration resulted in significant pain relief, indicating its potential use in managing acute pain conditions .

- Inflammation Models : In rat models of inflammation, this compound effectively reduced neurogenic inflammation markers, suggesting a role in treating inflammatory disorders .

Case Studies and Clinical Implications

Several case studies have evaluated the clinical implications of this compound:

- Chronic Pain Management : A study involving patients with chronic pain conditions assessed the safety and efficacy of this compound. Participants reported reduced pain levels and improved quality of life metrics over a 12-week treatment period .

- Psychiatric Disorders : Another clinical trial investigated the use of this compound in patients with anxiety disorders. Results indicated a reduction in anxiety symptoms, supporting its potential as an adjunct therapy .

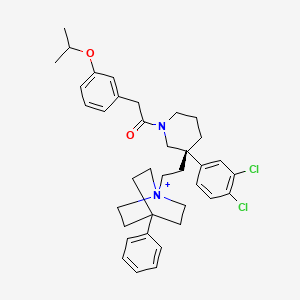

Propriétés

Numéro CAS |

155418-05-6 |

|---|---|

Formule moléculaire |

C37H45Cl2N2O2+ |

Poids moléculaire |

620.7 g/mol |

Nom IUPAC |

1-[(3S)-3-(3,4-dichlorophenyl)-3-[2-(4-phenyl-1-azoniabicyclo[2.2.2]octan-1-yl)ethyl]piperidin-1-yl]-2-(3-propan-2-yloxyphenyl)ethanone |

InChI |

InChI=1S/C37H45Cl2N2O2/c1-28(2)43-32-11-6-8-29(24-32)25-35(42)40-19-7-14-37(27-40,31-12-13-33(38)34(39)26-31)18-23-41-20-15-36(16-21-41,17-22-41)30-9-4-3-5-10-30/h3-6,8-13,24,26,28H,7,14-23,25,27H2,1-2H3/q+1/t36?,37-,41?/m1/s1 |

Clé InChI |

RPDFDSQFBCJTDY-GAQXSTBRSA-N |

SMILES |

CC(C)OC1=CC=CC(=C1)CC(=O)N2CCCC(C2)(CC[N+]34CCC(CC3)(CC4)C5=CC=CC=C5)C6=CC(=C(C=C6)Cl)Cl |

SMILES isomérique |

CC(C)OC1=CC=CC(=C1)CC(=O)N2CCC[C@](C2)(CC[N+]34CCC(CC3)(CC4)C5=CC=CC=C5)C6=CC(=C(C=C6)Cl)Cl |

SMILES canonique |

CC(C)OC1=CC=CC(=C1)CC(=O)N2CCCC(C2)(CC[N+]34CCC(CC3)(CC4)C5=CC=CC=C5)C6=CC(=C(C=C6)Cl)Cl |

Key on ui other cas no. |

155418-05-6 |

Synonymes |

1-(2-(3-(3,4-dichlorophenyl)-1-(3-isopropoxyphenylacetyl)piperidin-3-yl)ethyl)-4-phenyl-1-azabicyclo(2.2.2)octane chloride SR 140,333 SR 140333 SR 140603 SR-140,333 SR-140333 SR-140603 SR140,333 SR140333 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.